molecular formula C4H9Cl3Si B1265895 Butyltrichlorosilane CAS No. 7521-80-4

Butyltrichlorosilane

Cat. No. B1265895
CAS RN: 7521-80-4
M. Wt: 191.55 g/mol
InChI Key: FQEKAFQSVPLXON-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of butyltrichlorosilane and its derivatives involves multiple pathways, including the redistribution reaction between methyltrichlorosilane and low-boiling residue catalyzed by ionic liquids, which has been shown to be an eco-friendly and economical route (Wang et al., 2012). Additionally, electrochemical synthesis has been employed to create network polymers from butyltrichlorosilane, indicating a versatile approach to developing σ-conjugated polymers with varied structural features (Okano et al., 1999).

Molecular Structure Analysis

The molecular structure of butyltrichlorosilane derivatives has been studied extensively through various methods, including X-ray crystallography. For instance, hepta-tert-butylcyclotetrasilane exhibits a highly crowded molecular structure with unusually long Si-Si bonds, demonstrating the impact of steric hindrance on molecular configuration (Kyushin et al., 1995).

Chemical Reactions and Properties

Butyltrichlorosilane undergoes various chemical reactions, forming compounds with distinctive properties. For example, its reaction with ketone-derived N-benzoylhydrazones without a catalyst leads to highly stereospecific crotylation, producing syn- and anti-N'-tert-alkyl-N-benzoylhydrazines (Ogawa et al., 2002). This highlights the compound's role in facilitating specific organic transformations.

Physical Properties Analysis

The study of butyltrichlorosilane's physical properties, including its stability and reaction conditions, is crucial for its application in synthesis processes. The work by Dexheimer et al., 1975 on tri-t-butylsilane, a related compound, provides insights into the effects of steric crowding on reactivity, which can be extrapolated to understand the behavior of butyltrichlorosilane in various conditions.

Chemical Properties Analysis

Acylsilanes, including butyltrichlorosilane derivatives, have been recognized for their unique reactivity and utility in organic synthesis. These compounds exhibit distinctive chemical properties that make them valuable reagents in creating a wide range of chemical transformations (Zhang et al., 2013).

Scientific Research Applications

Application 1: Removal of Microplastic Particles from Water

  • Summary of the Application : Butyltrichlorosilane is used in a new concept introduced by Herbort and Schuhen in 2016 for the agglomeration of microplastics in water . The process involves using silicon-based precursors to agglomerate microplastics, which are a significant environmental pollutant .
  • Methods of Application or Experimental Procedures : Alkyltrichlorosilanes with different linear and branched alkyl groups and a chain length between 1 and 18 carbon atoms are investigated for their suitability to fix microplastics (mixtures of polyethylene (PE) and polypropylene (PP)) and to form larger agglomerates . The removal efficiency is determined gravimetrically. The reaction behavior and the fixation process are characterized by hydrolysis kinetics . 29 Si-MAS-NMR spectroscopy, IR spectroscopy, and thermogravimetry (TGA) are used to characterize the chemical composition of the agglomerates .
  • Results or Outcomes : The results show that the different alkyl groups have a strong impact on the suitability of the alkyltrichlorosilanes for the agglomeration, as they influence the hydrolysis and condensation kinetics in water and the affinity to the microplastics . Best suited for microplastic removal were intermediate chain length between 3 and 5 C-atoms .

Application 2: Surface Modifier

  • Summary of the Application : Butyltrichlorosilane (BTS) is a silane-based surface modifier that forms a self-assembled monolayer (SAM) by forming a thin outer layer coated on the surface of a variety of metals and metal oxides .
  • Methods of Application or Experimental Procedures : BTS can be coated on the glass substrate to introduce the surface alkyl, which can bind well with 2-methacryloyloxyethyl-4-azidobenzoate (MPAz) to convert hydrophobic glass surfaces to superhydrophilic surfaces . It can also functionalize zinc peroxide nanoparticle/polystyrene sulfonate (PSS) hybrid-based sensors to improve the limit of detection by three-folds .
  • Results or Outcomes : The application of BTS as a surface modifier can significantly alter the properties of the surface, making it more suitable for specific applications .

Application 3: Polymer Elimination

  • Summary of the Application : Butyltrichlorosilane is used in the process of polymer elimination, specifically for polyethylene (PE) and polypropylene (PP) .
  • Methods of Application or Experimental Procedures : The process involves the use of n-propyltrichlorosilane, n-butyltrichlorosilane, isobutyltrichlorosilane, and pentyltrichlorosilane (isomers) for the elimination of polymers .
  • Results or Outcomes : The results show that an optimal reaction process and the best results for polymer elimination can be observed with these specific silanes .

Application 4: Silylating Agent

  • Summary of the Application : Butyltrichlorosilane is used as a silylating agent in organic chemistry . Silylating agents are mostly used to protect alcohols and phenols, but have also found application in the protection of amines, carboxylic acids, amides, thiols, and alkynes .
  • Methods of Application or Experimental Procedures : The compound is used to convert these functional groups into silylated derivatives which are generally less polar, more volatile, and have greater thermal stability . This is particularly useful in gas chromatography (GC) analysis .
  • Results or Outcomes : The use of Butyltrichlorosilane as a silylating agent allows for the analysis of molecules containing functional groups such as carboxylic acid, hydroxyl, amine, thiol, and phosphate, which may be difficult to analyze by GC .

Application 5: Precursor to Silsesquioxanes

  • Summary of the Application : Butyltrichlorosilane is used as a precursor to silsesquioxanes . Silsesquioxanes are used in the field of silicon-containing organic polymers, whose potential applications include electronic and optical materials, catalysts, and coatings .
  • Methods of Application or Experimental Procedures : Hydrolytic condensation of trifunctional silanes yields silsesquioxanes, where each silicon atom is bound to an average of one and a half oxygen atoms and to one hydrocarbon group .
  • Results or Outcomes : The use of Butyltrichlorosilane as a precursor to silsesquioxanes allows for the preparation of hybrid organic-inorganic materials with the inorganic structural units truly molecularly dispersed within the nanocomposites .

Safety And Hazards

Butyltrichlorosilane is flammable and can cause severe skin burns and eye damage. It may also cause respiratory irritation. It reacts violently with water, producing toxic gases .

Future Directions

Butyltrichlorosilane has been used in research to improve the removal efficiency of polyethylene and polypropylene-based microplastic particles from water . It has also been used to convert hydrophobic glass surfaces to superhydrophilic surfaces .

properties

IUPAC Name

butyl(trichloro)silane
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InChI

InChI=1S/C4H9Cl3Si/c1-2-3-4-8(5,6)7/h2-4H2,1H3
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InChI Key

FQEKAFQSVPLXON-UHFFFAOYSA-N
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Canonical SMILES

CCCC[Si](Cl)(Cl)Cl
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Molecular Formula

C4H9Cl3Si
Record name BUTYLTRICHLOROSILANE
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DSSTOX Substance ID

DTXSID7064730
Record name Silane, butyltrichloro-
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Molecular Weight

191.55 g/mol
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Physical Description

Butyltrichlorosilane appears as a colorless liquid with a pungent odor. Flash point 126 °F. Corrosive to metals and skin. Used to make various silicon containing compounds., Colorless liquid; [HSDB] Faintly red clear liquid; [MSDSonline]
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Boiling Point

288 °F at 760 mmHg (USCG, 1999), 148.5 °C
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Flash Point

126 °F (USCG, 1999), 130 °F (54 °C) (open cup)
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Solubility

Soluble in ethyl ether, benzene, toluene, ethyl acetate, Soluble in heptane
Record name Butyltrichlorosilane
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Density

1.16 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1606 g/cu cm at 20 C
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Vapor Density

6.4 (Air = 1)
Record name Butyltrichlorosilane
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Product Name

Butyltrichlorosilane

Color/Form

Colorless liquid

CAS RN

7521-80-4
Record name BUTYLTRICHLOROSILANE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
434
Citations
CC Chappelow Jr, RL Elliott… - The Journal of Organic …, 1962 - ACS Publications
… Butyltrichlorosilane … (0.157 mole) of ¿-butyltrichlorosilane during a 1-hr. period while the temperature was maintained at 0. Then the reaction mixture was warmed to 35 and 7.2 g. …
Number of citations: 12 pubs.acs.org
MP Doyle, CT West - Journal of the American Chemical Society, 1975 - ACS Publications
… The preferred synthetic route to tri-ZerZ-butylsilane and di-ZerZ-butylalkylsilanes from ZerZ-butyltrichlorosilane consisted of treating this compound with ZerZ-butyllithium (eq 1), …
Number of citations: 53 pubs.acs.org
S DUNNY - 1967 - search.proquest.com
… The synthesis of 4-(o-chlorophenyl)-l-butyltrichlorosilane was carried out by the chloroplatinic acid hydrosilylation of 4-(o-chloro-phenyl)-l-butene. Reaction of the chlorosilane with …
Number of citations: 3 search.proquest.com
J Haginaka, J Wakai - Journal of Chromatography A, 1992 - Elsevier
Mixed functional phase (MFP) silica materials having phenyl-diol, butyl-diol and octyl-diol phases were prepared for direct injection analysis of drugs in serum. The MFP materials were …
Number of citations: 21 www.sciencedirect.com
M Okamoto, S Onodera, Y Yamamoto… - Journal of the …, 2001 - pubs.rsc.org
Dichloroethylsilane was synthesized by the reaction of metallic silicon, hydrogen chloride and ethylene using copper(I) chloride as the catalyst, the silicon conversion and the selectivity …
Number of citations: 7 pubs.rsc.org
KW Michael, HM Bank, JL Speier - The Journal of Organic …, 1969 - ACS Publications
… Butyltrichlorosilane was brominated only in the 2 and 3 positions and nearly equally in each … The chlorination of butyltrichlorosilane with sulfuryl chloride in carbon tetrachloride and …
Number of citations: 2 pubs.acs.org
S Bräuninger, SQ Dou, H Fuess… - Berichte der …, 1994 - Wiley Online Library
The ethane structure‐related molecules Cl 3 CSi(CH 3 ) 3 (1), (H 3 C) 3 CSiCl 3 (2), and (CH 3 ) 3 CSi(CH 3 ) 2 Cl (3) crystallize from the melt to an orientational disordered body …
Number of citations: 5 onlinelibrary.wiley.com
FM MERRITT II - 1976 - search.proquest.com
Xerox University Microfilms Page 1 INFORM ATION TO USERS This material was produced from a microfilm copy of the original document. While the most advanced technological …
Number of citations: 3 search.proquest.com
M Okano, H Fukai, M Arakawa, H Hamano - Electrochemistry …, 1999 - Elsevier
… In this paper, electrochemical reduction of butyltrichlorogermane, butyltrichlorosilane, and octyltrichlorosilane, and characterization of the resulting network polymers, (BuH x Ge) n (x=0–…
Number of citations: 37 www.sciencedirect.com
BD Booth, SG Vilt, JB Lewis, JL Rivera, EA Buehler… - Langmuir, 2011 - ACS Publications
We report the frictional performance and long-term tribological stability of various alkyl silane monolayer films on silicon by using pin-on-disk tribometry at ambient conditions. We show …
Number of citations: 70 pubs.acs.org

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